6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by the presence of a fluorophenyl group, a furan-2-ylmethyl group, and a carboxamide group attached to the oxazolo[5,4-b]pyridine core. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Oxazolo[5,4-b]pyridine Core: The oxazolo[5,4-b]pyridine core can be synthesized via a cyclization reaction involving a suitable pyridine derivative and an appropriate oxazole precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable nucleophile.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a furan-2-ylmethyl boronic acid and a suitable halide derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan-2-ylmethyl group, leading to the formation of furan-2-ylmethyl ketones or aldehydes.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under conditions like heating, reflux, or catalysis.
Major Products Formed
Oxidation: Furan-2-ylmethyl ketones or aldehydes.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes, such as cell signaling, metabolism, and gene expression.
Pathways Involved: It may modulate pathways related to inflammation, apoptosis, and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
6-(4-bromophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
6-(4-methylphenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C19H14FN3O3 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14FN3O3/c1-11-17-15(18(24)21-10-14-3-2-8-25-14)9-16(22-19(17)26-23-11)12-4-6-13(20)7-5-12/h2-9H,10H2,1H3,(H,21,24) |
InChI Key |
OERAMTDWEUQJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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